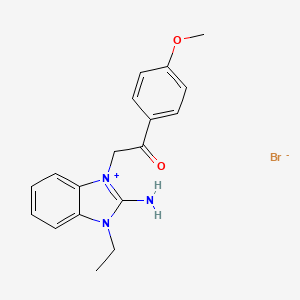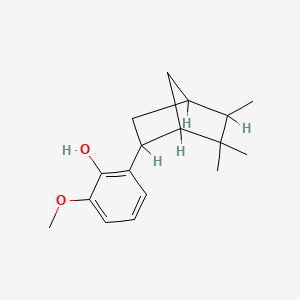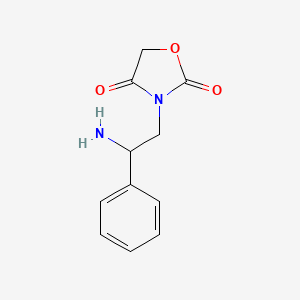
6-Bromo-7-chloro-cinnolin-4-ol
概要
説明
6-Bromo-7-chloro-cinnolin-4-ol: is a chemical compound with the molecular formula C8H4BrClN2O and a molecular weight of 259.49 g/mol . It is a derivative of cinnoline, a heterocyclic aromatic organic compound. The presence of bromine and chlorine atoms in its structure makes it an interesting compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 6-Bromo-7-chloro-cinnolin-4-ol typically involves the bromination and chlorination of cinnolin-4-ol. One common method is as follows:
Starting Material: Cinnolin-4-ol.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: 6-Bromo-7-chloro-cinnolin-4-ol can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group (-OH) at the 4th position can be oxidized to form a carbonyl group (C=O).
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the hydroxyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted cinnolin-4-ol derivatives can be formed.
Oxidation Products: The oxidation of the hydroxyl group leads to the formation of cinnolin-4-one derivatives.
Reduction Products: The reduction of halogen atoms can lead to the formation of dehalogenated cinnolin-4-ol derivatives.
科学的研究の応用
Chemistry:
6-Bromo-7-chloro-cinnolin-4-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology:
In biological research, this compound is used to study the effects of halogenated cinnoline derivatives on biological systems. It can be used in the development of new drugs and therapeutic agents.
Medicine:
The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used in the synthesis of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of 6-Bromo-7-chloro-cinnolin-4-ol depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with molecular targets such as enzymes, receptors, or DNA. The halogen atoms and hydroxyl group in its structure can participate in various binding interactions, influencing its biological effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular signaling pathways.
DNA: The compound may interact with DNA, affecting gene expression and cellular functions.
類似化合物との比較
6-Bromo-7-chloroquinoline: A similar compound with a quinoline ring instead of a cinnoline ring.
6-Bromo-7-chloro-2-methylcinnolin-4-ol: A derivative with a methyl group at the 2nd position.
6-Bromo-7-chloro-3-nitrocinnolin-4-ol: A derivative with a nitro group at the 3rd position.
Uniqueness:
6-Bromo-7-chloro-cinnolin-4-ol is unique due to its specific substitution pattern on the cinnoline ring. The presence of both bromine and chlorine atoms, along with the hydroxyl group, provides distinct chemical reactivity and potential biological activity. Its unique structure makes it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
6-bromo-7-chloro-1H-cinnolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-1-4-7(2-6(5)10)12-11-3-8(4)13/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJXBSLOBWUMSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NN=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401288792 | |
| Record name | 4(1H)-Cinnolinone, 6-bromo-7-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2065250-60-2 | |
| Record name | 4(1H)-Cinnolinone, 6-bromo-7-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2065250-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(1H)-Cinnolinone, 6-bromo-7-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 2,4-dibromo-6-[[(4-hydroxyphenyl)imino]methyl]-](/img/structure/B1653866.png)






![5-[(4-fluorophenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B1653880.png)

![1-[2-(4-Amino-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B1653882.png)


![tert-butyl (2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate](/img/structure/B1653888.png)

